5-fluoro-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
The compound “5-fluoro-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .Scientific Research Applications
- Researchers have investigated derivatives of this compound for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Molecular simulation studies justified the potent in vitro antipromastigote activity of a specific compound in this class. It showed favorable binding patterns in the LmPTR1 pocket, making it a promising candidate .
- Imidazole derivatives, including those related to this compound, have therapeutic potential. Their diverse biological activities span antiviral, anti-inflammatory, and antitubercular effects .
- While not directly related to this compound, the study of boron reagents is relevant. These reagents play a crucial role in organic synthesis, including cross-coupling reactions like Suzuki–Miyaura coupling .
- The indole scaffold, present in this compound, has been found in important synthetic drug molecules. Its broad-spectrum biological activities make it an intriguing heterocyclic compound for further exploration .
- Researchers continue to synthesize various scaffolds of indole derivatives, exploring their pharmacological properties. This compound’s unique structure contributes to the ongoing advancement of medicinal chemistry .
Antiviral Activity
Antileishmanial and Antimalarial Evaluation
Imidazole-Containing Compounds
Boron Reagents for Suzuki–Miyaura Coupling
Biological and Clinical Applications
Chemical Synthesis and Medicinal Chemistry
properties
IUPAC Name |
5-fluoro-2-[4-(1-methylpyrazole-3-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-24-8-7-14(23-24)18(28)25-9-11-26(12-10-25)19-21-16(15(20)17(27)22-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORUZLVOLGSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(1-methylpyrazole-3-carbonyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
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